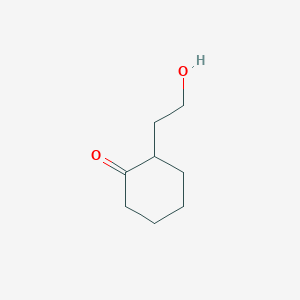

2-(2-hydroxyethyl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIJOBJOWRXCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformative Pathways of 2 2 Hydroxyethyl Cyclohexan 1 One

Oxidation Reactions of the Side-Chain Hydroxyl Group

The primary alcohol of the 2-hydroxyethyl side-chain is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Mild oxidizing agents are employed for the selective conversion of the primary alcohol to the corresponding aldehyde, 2-(2-oxocyclohexyl)acetaldehyde. Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are effective for this transformation, as they are known to halt the oxidation at the aldehyde stage without further oxidation to the carboxylic acid. pitt.edumasterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions, is another established method to achieve this conversion, notable for avoiding the use of heavy metals like chromium. organic-chemistry.orgyoutube.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ in sulfuric acid, also known as the Jones reagent), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, (2-oxocyclohexyl)acetic acid. masterorganicchemistry.com

Table 1: Oxidation Reactions of the Side-Chain Hydroxyl Group

| Oxidizing Agent | Product | Reaction Type |

| Pyridinium Chlorochromate (PCC) | 2-(2-oxocyclohexyl)acetaldehyde | "Weak" Oxidation |

| Dess-Martin Periodinane (DMP) | 2-(2-oxocyclohexyl)acetaldehyde | "Weak" Oxidation |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2-(2-oxocyclohexyl)acetaldehyde | "Weak" Oxidation |

| Potassium Permanganate (KMnO₄) | (2-oxocyclohexyl)acetic acid | "Strong" Oxidation |

| Chromic Acid (H₂CrO₄) / Jones Reagent | (2-oxocyclohexyl)acetic acid | "Strong" Oxidation |

Reductive Transformations of the Cyclohexanone (B45756) Carbonyl Moiety

The carbonyl group of the cyclohexanone ring can be readily reduced to a secondary alcohol, yielding 2-(2-hydroxyethyl)cyclohexan-1-ol. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org

NaBH₄ is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. It selectively reduces aldehydes and ketones. youtube.com LiAlH₄ is a much stronger reducing agent and will also reduce the carbonyl group to an alcohol. libretexts.orgyoutube.com Due to its high reactivity, LiAlH₄ reactions are conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. youtube.com The reduction of the cyclohexanone will result in the formation of a diastereomeric mixture of cis- and trans-2-(2-hydroxyethyl)cyclohexan-1-ol. The stereochemical outcome can be influenced by the steric bulk of the reducing agent and the reaction conditions. vu.nl

Table 2: Reductive Transformations of the Cyclohexanone Carbonyl Moiety

| Reducing Agent | Product | Notes |

| Sodium Borohydride (NaBH₄) | 2-(2-hydroxyethyl)cyclohexan-1-ol | Mild, selective for ketones and aldehydes. youtube.com |

| Lithium Aluminium Hydride (LiAlH₄) | 2-(2-hydroxyethyl)cyclohexan-1-ol | Strong, highly reactive. libretexts.orgyoutube.com |

Nucleophilic Addition and Substitution Reactions at the Carbonyl and Hydroxyl Centers

The electrophilic carbon of the cyclohexanone carbonyl is a prime site for nucleophilic attack. Reactions with organometallic reagents, such as Grignard reagents (RMgX), will lead to the formation of tertiary alcohols. youtube.com For instance, reaction with methylmagnesium bromide would yield 1-methyl-2-(2-hydroxyethyl)cyclohexan-1-ol.

The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. libretexts.org Treatment with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of (2-(2-hydroxyethyl)cyclohexylidene)methane. masterorganicchemistry.comudel.edunih.gov

The hydroxyl group of the side-chain can undergo nucleophilic substitution, typically after conversion to a better leaving group, such as a tosylate or a halide. For example, reaction with a base and tosyl chloride would form a tosylate, which can then be displaced by a variety of nucleophiles. masterorganicchemistry.com

Table 3: Nucleophilic Addition and Substitution Reactions

| Reagent Type | Target Site | Resulting Product Type | Example Reaction |

| Grignard Reagent (RMgX) | Carbonyl Carbon | Tertiary Alcohol | Formation of 1-alkyl-2-(2-hydroxyethyl)cyclohexan-1-ol |

| Phosphorus Ylide (Ph₃P=CR₂) | Carbonyl Carbon | Alkene | Wittig Reaction to form an exocyclic double bond libretexts.org |

| Halogenating Agent (e.g., PBr₃) | Hydroxyl Group | Alkyl Halide | Conversion of the hydroxyl to a bromide |

| Sulfonyl Chloride (e.g., TsCl) | Hydroxyl Group | Sulfonate Ester | Formation of a tosylate for subsequent substitution |

Intramolecular Cyclization and Rearrangement Processes

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Under acidic conditions, it is plausible for the side-chain hydroxyl group to attack the carbonyl carbon, leading to the formation of a hemiacetal. nih.govresearchgate.netnih.govacs.org Subsequent dehydration could potentially lead to the formation of a fused bicyclic ether. Specifically, the formation of an oxabicyclo[4.3.0]nonane system (a fused tetrahydrofuran-cyclohexane ring system) is a conceivable outcome. The stereochemistry of the starting material and the reaction conditions would influence the feasibility and stereochemical outcome of such a cyclization. rsc.orgresearchgate.net

The structure of 2-(2-hydroxyethyl)cyclohexan-1-one can be influenced by pH. In basic conditions, deprotonation of the α-carbon can occur, leading to the formation of an enolate. This enolate is a key intermediate in various reactions.

Intermolecular Condensation and Annulation Reactions

The enolate generated from this compound under basic conditions can act as a nucleophile in various intermolecular condensation reactions. A key example is the Robinson annulation, a powerful ring-forming reaction. csbsju.edumasterorganicchemistry.comyoutube.comucla.edu

In a Robinson annulation, the enolate of this compound would first act as a Michael donor, adding to an α,β-unsaturated ketone (a Michael acceptor) such as methyl vinyl ketone. csbsju.eduucla.edu This is followed by an intramolecular aldol (B89426) condensation of the resulting 1,5-dicarbonyl intermediate, which, upon dehydration, yields a new six-membered ring fused to the original cyclohexanone ring. This process would result in the formation of a bicyclic enone system, with the 2-hydroxyethyl side-chain still present.

Aldol and Related Condensation Reactions

Aldol and related condensation reactions are fundamental to carbon-carbon bond formation in organic chemistry. youtube.com In the context of this compound, both intermolecular and intramolecular pathways are plausible, leading to a variety of structural motifs.

Molecules containing two carbonyl groups can undergo intramolecular aldol reactions to form cyclic products. libretexts.orgopenstax.org The reaction involves the formation of an enolate which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.org For instance, the base-catalyzed treatment of 1,4- and 1,5-diketones leads to the formation of cyclopentenone and cyclohexenone products, respectively. openstax.org The stability of the resulting ring structure is a key factor, with five- and six-membered rings being the most favored products due to minimal ring strain. libretexts.orgopenstax.org

In a mixed aldol reaction, which involves two different carbonyl compounds, a mixture of products can be formed unless one partner lacks α-hydrogens (like benzaldehyde) or is a particularly acidic donor. pressbooks.pubkhanacademy.org For example, the reaction of 2-methylcyclohexanone (B44802) with benzaldehyde (B42025) yields a specific mixed aldol product. pressbooks.pub

The intramolecular aldol condensation of a related compound, 2,5-hexanedione, exclusively yields the five-membered ring product, 3-methyl-2-cyclopentenone, over the more strained three-membered ring alternative. libretexts.orgopenstax.org This selectivity is attributed to the reversibility of the reaction steps, which allows for the formation of the thermodynamically more stable product. libretexts.orgopenstax.org

Table 1: Examples of Aldol Condensation Reactions

| Reactant(s) | Base/Catalyst | Product(s) | Reference(s) |

| 2,5-Hexanedione | Base | 3-Methyl-2-cyclopentenone | libretexts.orgopenstax.org |

| 2,6-Heptanedione | Base | Cyclohexenone derivative | openstax.org |

| 2-Methylcyclohexanone, Benzaldehyde | Not specified | Mixed aldol product | pressbooks.pub |

| Cyclohexane-1,2-dione, Acetone | Potassium carbonate | 2-Hydroxy-2-acetonylcyclohexanone | cdnsciencepub.com |

| Cyclopentanone (B42830), Valeraldehyde | FeO–MgO | 2-Pentylidenecyclopentanone | d-nb.info |

Michael Addition Reactions and Their Derivatives

The Michael addition, or conjugate addition, is a crucial reaction for forming carbon-carbon bonds. wikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of the Robinson annulation, a powerful method for constructing six-membered rings. wikipedia.orgnrochemistry.commasterorganicchemistry.com

The Robinson annulation sequence commences with a Michael addition, followed by an intramolecular aldol condensation. wikipedia.orgnrochemistry.commasterorganicchemistry.com A classic example involves the reaction of a ketone, such as cyclohexanone, with methyl vinyl ketone. wikipedia.orgnrochemistry.com The initial Michael addition forms a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield a cyclohexenone ring system. masterorganicchemistry.com This methodology is pivotal in the synthesis of complex molecules like steroids and antibiotics. wikipedia.org For instance, the Wieland-Miescher ketone, a key intermediate in steroid synthesis, is a product of a Robinson annulation. wikipedia.org

The mechanism of the Michael addition involves the formation of an enolate from the Michael donor, which then attacks the β-carbon of the α,β-unsaturated acceptor. wikipedia.orgmasterorganicchemistry.com This is followed by protonation to yield the final adduct. masterorganicchemistry.com The success of the reaction often depends on the stability of the enolate donor; β-keto esters and other 1,3-dicarbonyl compounds are particularly effective. libretexts.org

Table 2: Key Features of Michael Addition and Robinson Annulation

| Reaction | Key Reactants | Key Intermediate/Product | Significance | Reference(s) |

| Michael Addition | Michael donor (e.g., enolate), Michael acceptor (e.g., α,β-unsaturated ketone) | Michael adduct (1,5-dicarbonyl compound) | Forms C-C bonds via conjugate addition. | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Robinson Annulation | Ketone, α,β-unsaturated ketone | Cyclohexenone derivative | Ring-forming sequence combining Michael addition and aldol condensation. | wikipedia.orgnrochemistry.commasterorganicchemistry.com |

Photochemical Reactivity and Excited-State Transformations of the Cyclohexanone Framework

The photochemical behavior of cyclohexanone and its derivatives is primarily governed by Norrish Type I and Type II reactions, which occur upon excitation by UV light. wikipedia.org These reactions proceed from an excited singlet or triplet state of the carbonyl compound. kvmwai.edu.innih.gov

The Norrish Type I reaction involves the cleavage of the α-carbon-carbonyl carbon bond, leading to the formation of a biradical intermediate. wikipedia.orgkvmwai.edu.in In the case of cyclic ketones like cyclohexanone, this α-cleavage is a dominant process. kvmwai.edu.inuci.edu The resulting biradical can undergo several subsequent reactions, including decarbonylation to form carbon monoxide and a cycloalkane, or intramolecular hydrogen abstraction to yield an unsaturated aldehyde. kvmwai.edu.in For example, photolysis of cyclohexanone can produce cyclopentane, 1-pentene, and 5-hexenal. researchgate.net

The Norrish Type II reaction, on the other hand, involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org This intermediate can then either fragment to give an alkene and an enol (which tautomerizes to a carbonyl compound) or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

The specific pathway followed depends on the structure of the cyclohexanone derivative and the reaction conditions. For instance, the presence of radical-stabilizing groups can influence the preference for Type I versus Type II reactions. wikipedia.org Theoretical studies have shown that for cyclohexanone, the ring-opening via C-Cα bond cleavage (Norrish Type I) is the major initial photochemical event. uci.edu

Table 3: Photochemical Reactions of Cyclohexanones

| Reaction Type | Initial Step | Key Intermediate | Potential Products | Reference(s) |

| Norrish Type I | α-cleavage of C-C bond adjacent to carbonyl | Acyl-alkyl biradical | Cycloalkane, unsaturated aldehyde, carbon monoxide | wikipedia.orgkvmwai.edu.inuci.eduresearchgate.net |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Alkene, enol, cyclobutanol derivative | wikipedia.org |

Role as a Substrate in Specialized Catalytic Reactions

The this compound scaffold and its derivatives serve as versatile substrates in a range of specialized catalytic reactions, enabling the synthesis of complex and valuable molecules.

The selective hydrogenation of α,β-unsaturated cyclohexenone derivatives is a critical transformation in organic synthesis, allowing for the controlled reduction of either the carbon-carbon double bond or the carbonyl group. rsc.orgnih.gov Catalytic transfer hydrogenation is a particularly safe and convenient method for this purpose, avoiding the need for high-pressure hydrogen gas. rsc.org

A variety of metal catalysts, both homogeneous and heterogeneous, have been developed for this purpose. rsc.org For example, copper(I)/N-heterocyclic carbene complexes have been shown to effectively catalyze the hydrogenation of α,β-unsaturated esters and amides. chemrxiv.org Manganese(I) pincer complexes have also been employed for the chemoselective 1,4-hydrogenation of α,β-unsaturated ketones, often operating at ambient hydrogen pressure. nih.gov Ruthenium(II) diphosphine complexes immobilized on supports have demonstrated high selectivity in the hydrogenation of α,β-unsaturated carbonyl compounds. mdpi.com

The choice of catalyst and reaction conditions can dictate the outcome of the hydrogenation. For instance, some catalysts favor the reduction of the C=C bond, leading to saturated ketones, while others selectively reduce the C=O group to produce allylic alcohols. rsc.orgmdpi.com Asymmetric transfer hydrogenation using chiral ruthenium catalysts can provide enantiomerically enriched allylic alcohols. mdpi.com

Table 4: Catalytic Hydrogenation of Unsaturated Cyclohexanone Derivatives

| Catalyst System | Substrate Type | Product Type | Key Features | Reference(s) |

| Copper(I)/N-heterocyclic carbene | α,β-unsaturated esters/amides | Saturated esters/amides | Atom-economic, uses H2 gas. | chemrxiv.org |

| Manganese(I) pincer complex | α,β-unsaturated ketones | Saturated ketones | Chemoselective 1,4-hydrogenation, mild conditions. | nih.gov |

| Ruthenium(II) diphosphine complexes | α,β-unsaturated carbonyls | Saturated ketones or allylic alcohols | High selectivity, heterogeneous catalysis. | mdpi.com |

| Chiral Ruthenium catalysts | Cyclohexenones | Enantiomerically enriched allylic alcohols | Asymmetric transfer hydrogenation. | mdpi.com |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. The Morita-Baylis-Hillman (MBH) reaction is a prime example, involving the coupling of an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. wikipedia.orgnrochemistry.comorganic-chemistry.org

This reaction is highly atom-economical and produces densely functionalized molecules, often allylic alcohols, under mild conditions. wikipedia.org The reaction of 2-cyclohexen-1-one (B156087) with aromatic aldehydes, catalyzed by a chiral bis(thiourea) organocatalyst in the presence of DABCO, can proceed with good yield and high enantioselectivity. nih.gov Similarly, the MBH reaction of 2-cyclopenten-1-one (B42074) with formalin, catalyzed by tributylphosphine, provides a practical route to 2-hydroxymethyl-2-cyclopenten-1-one, a valuable synthetic building block. organic-chemistry.org

The mechanism of the MBH reaction typically involves the addition of the catalyst to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. wikipedia.orgnrochemistry.com Subsequent elimination of the catalyst regenerates the active species and yields the product. nrochemistry.com The versatility of the MBH reaction allows for the synthesis of a wide array of complex structures from simple starting materials.

Table 5: Organocatalytic Transformations

| Reaction | Substrates | Catalyst(s) | Product Type | Reference(s) |

| Morita-Baylis-Hillman | 2-Cyclohexen-1-one, Aromatic aldehydes | Chiral bis(thiourea), DABCO | Chiral allylic alcohols | nih.gov |

| Morita-Baylis-Hillman | 2-Cyclopenten-1-one, Formalin | Tributylphosphine | 2-Hydroxymethyl-2-cyclopenten-1-one | organic-chemistry.org |

| Cascade Reaction | 2-Nitrocyclohexanone, α,β-unsaturated aldehydes | Organocatalyst | Bicyclo[3.3.1]nonanones | rsc.org |

Advanced Mechanistic Investigations of Reactions Involving 2 2 Hydroxyethyl Cyclohexan 1 One

Detailed Reaction Pathway Elucidation and Kinetic Studies

While specific kinetic data for 2-(2-hydroxyethyl)cyclohexan-1-one is not extensively detailed in the available literature, reaction pathways can be inferred from studies on analogous compounds, particularly 2-hydroxycyclohexanone. The oxidation of 2-hydroxycyclohexanone is known to be a radical chain mechanism. researchgate.net This process is complex, even at moderate temperatures (e.g., 323 K), and leads to the destruction of the cyclohexane (B81311) ring. researchgate.net The reaction yields a variety of products, including organic peroxides like 2-hydroxy-2-hydroperoxycyclohexanone, hydrogen peroxide, and various acids such as adipic acid. researchgate.net

The kinetics of this oxidation are influenced by the concentration of the substrate. The effective oxidizability parameter has been determined by solving the inverse kinetic problem, which considers the entire data array from varying substrate concentrations and initiation rates. researchgate.net In the oxidation of related secondary alcohols, the chain propagation step is understood to involve both hydroperoxyl and α-hydroxyperoxyl radicals. researchgate.net Given the presence of the reactive carbonyl group in this compound, it is plausible that radical addition to this group is a key step in its oxidation pathway. researchgate.net

In the context of hydrogenation, a reaction central to the modification of the cyclohexanone (B45756) core, studies on cyclohexanone itself provide a useful model. For instance, the gas-phase hydrogenation of cyclohexanone over platinum-based catalysts follows distinct temperature-dependent pathways. princeton.edu At lower temperatures (325–400 K), the primary reaction is the hydrogenation of the ketone to form cyclohexanol (B46403). princeton.edu At higher temperatures (400–500 K), this is followed by dehydration of the alcohol and subsequent hydrogenation of the resulting cycloalkene. princeton.edu It is reasonable to predict that this compound would follow a similar initial pathway, with the ketone being reduced to a secondary alcohol, yielding 2-(2-hydroxyethyl)cyclohexan-1-ol.

Characterization of Reactive Intermediates and Transition State Structures

In biomimetic oxidation systems using hydrogen peroxide, the direct conversion of cyclohexane to cyclohexanone is proposed to occur through an intermediate substrate complex. cyberleninka.ru This complex forms from the interaction of an initial catalyst-peroxide species with the cyclohexane ring. cyberleninka.ru A similar intermediate complex involving the this compound structure is likely to form during its oxidation under these conditions.

Density functional theory (DFT) calculations on the hydrogenation of cyclohexanone catalyzed by a single platinum atom supported on a phosphomolybdate (Pt@Na3PMA) have provided insights into transition states. These studies suggest that the co-adsorption of hydrogen and cyclohexanone onto the catalyst is thermally stable. sciopen.com The rate-determining step in this catalytic cycle is the hydrogenation of the carbonyl oxygen atom. sciopen.com The phosphomolybdate support acts as an "electron sponge," accepting and donating electrons throughout the reaction process. sciopen.com Such computational models are invaluable for predicting the behavior of substituted cyclohexanones like this compound, where the hydroxyethyl (B10761427) group could influence the adsorption geometry and electronic interactions at the catalyst surface.

Influence of Catalytic Systems on Reaction Mechanisms and Selectivity

The choice of catalyst is paramount in directing the reaction of this compound and its parent structures toward desired products. A wide array of catalytic systems has been investigated for the oxidation and hydrogenation of the cyclohexanone and cyclohexane core.

In oxidation reactions, the catalyst composition dictates the product distribution. Dawson-type polyoxometalates (POMs) show high catalytic activity for the oxidation of cyclohexanone and cyclohexanol using hydrogen peroxide, yielding various mono- and di-acids. researchgate.net The selectivity towards specific products like adipic acid or levulinic acid is highly sensitive to the composition and symmetry of the POM catalyst. researchgate.net Similarly, biomimetic catalysts, such as iron porphyrin complexes supported on alumina, have been used for the gas-phase oxidation of cyclohexane, yielding cyclohexanone and cyclohexanol with high selectivity. cyberleninka.ruindexcopernicus.com

The table below summarizes various catalytic systems used for reactions on the cyclohexane/cyclohexanone framework, which are relevant for predicting the behavior of this compound.

| Catalyst System | Substrate | Reaction Type | Key Findings & Selectivity |

| Pt-Sn Surface Alloys | Cyclohexanone | Hydrogenation | Increased reaction rate compared to Pt(111). Selectivity for cyclohexanol below 400 K. princeton.edu |

| Pt@Na3PMA (Single-Atom) | Cyclohexanone | Hydrogenation | Rate-determining step is the hydrogenation of the carbonyl oxygen. sciopen.com |

| Cu-based Catalysts | bis(2-hydroxyethyl)cyclohexane-1,4-dicarboxylate | Hydrogenation | Effective for hydrogenation of carboxylate groups. researchgate.net |

| Dawson-type Polyoxometalates (POMs) | Cyclohexanone/Cyclohexanol | Oxidation (H₂O₂) | High conversion; selectivity for adipic, levulinic, and 6-hydroxyhexanoic acids depends on POM composition. researchgate.net |

| per-FTPhPFe(III)OH/Al₂O₃ (Biomimetic) | Cyclohexane | Oxidation (H₂O₂) | High yields of cyclohexanone and cyclohexanol. cyberleninka.ruindexcopernicus.com |

Solvent Effects and Stereochemical Control Mechanisms

Solvent choice and stereochemical factors are critical for achieving high selectivity. While specific studies on this compound are limited, general principles from related systems can be applied. The presence of a substituent at the C2 position, such as the 2-hydroxyethyl group, introduces a chiral center and significant potential for stereochemical influence on subsequent reactions.

In reactions involving nucleophilic attack on the carbonyl group, the existing substituent can direct the incoming reagent to a specific face of the molecule. This is known as diastereoselectivity. masterorganicchemistry.com The approach of a reagent can be hindered by the steric bulk of the 2-hydroxyethyl group, favoring attack from the less hindered face. masterorganicchemistry.com Furthermore, the hydroxyl group itself can participate in the reaction, for example, by coordinating to a metal catalyst or by forming hydrogen bonds, thereby influencing the transition state geometry and the stereochemical outcome.

Studies on the regioselective protection of diols containing both a primary and a secondary allylic hydroxyl group, such as 6-(2′-hydroxyethyl)cycohex-2-en-1-ol, highlight the ability to differentiate between hydroxyl groups based on their steric and electronic environment. researchgate.net This principle is directly applicable to this compound, where the primary alcohol of the hydroxyethyl side chain can be selectively targeted over potential reactions at the ketone or the ring.

The reaction mechanism itself plays a defining role in stereochemical control. For example, catalytic hydrogenation is typically a syn-addition, where both hydrogen atoms add to the same face of a double bond. ucla.edu In the case of reducing the ketone in this compound, the stereochemistry of the resulting alcohol (cis or trans relative to the side chain) will be determined by the catalyst surface and the way the molecule adsorbs onto it. Concerted reaction mechanisms, such as the E2 elimination, are often stereospecific, meaning that stereoisomeric starting materials yield stereoisomeric products. masterorganicchemistry.com Understanding these mechanisms is key to predicting and controlling the three-dimensional structure of the products formed from this compound.

Spectroscopic Characterization and Structural Elucidation of 2 2 Hydroxyethyl Cyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of proton and carbon atoms present in 2-(2-hydroxyethyl)cyclohexan-1-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would be expected to show signals corresponding to the protons of the cyclohexanone (B45756) ring and the hydroxyethyl (B10761427) side chain. The protons on the carbon bearing the hydroxyl group (CH-OH) and the protons adjacent to the carbonyl group (CH-C=O) would typically appear at lower field (higher ppm values) due to the deshielding effects of the electronegative oxygen atoms. The remaining methylene (B1212753) protons of the cyclohexanone ring and the ethyl group would resonate at higher field (lower ppm values). The integration of these signals provides the relative ratio of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the cyclohexanone ring is characteristically found at a very low field, often in the range of 200-220 ppm. The carbon atom attached to the hydroxyl group (C-OH) would also be deshielded, appearing at a lower field than the other aliphatic carbons. The remaining sp³ hybridized carbons of the cyclohexanone ring and the ethyl side chain would resonate at higher fields. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. uvic.ca

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Actual chemical shifts can vary based on solvent and experimental conditions. The following are generalized predicted values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C1) | - | ~210 |

| Methine Carbon (C2) | ~2.5 - 2.9 | ~50 |

| Cyclohexane (B81311) Carbons (C3-C6) | ~1.5 - 2.4 | ~25 - 40 |

| Methylene Carbon (C7) | ~1.6 - 2.0 | ~35 |

| Methylene Carbon (C8) | ~3.6 - 4.0 | ~60 |

| Hydroxyl Proton (OH) | Variable | - |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms, which is crucial for the unambiguous structural assignment of this compound. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity within the cyclohexanone ring and the ethyl side chain. For instance, it would show correlations between the methine proton at C2 and its neighboring protons on C3 and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduhmdb.ca Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected between the protons on the ethyl side chain and the C1 and C2 carbons of the cyclohexanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This information is critical for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyethyl substituent on the cyclohexanone ring.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₈H₁₄O₂), the molecular weight is approximately 142.20 g/mol . nih.govanaxlab.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of this ion would lead to a series of daughter ions, providing clues about the molecule's structure. Common fragmentation pathways for ketones and alcohols include alpha-cleavage (cleavage of the bond adjacent to the carbonyl or hydroxyl group) and dehydration (loss of a water molecule).

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| 142 | [M]⁺ (Molecular Ion) |

| 124 | [M - H₂O]⁺ (Loss of water) |

| 113 | [M - C₂H₅O]⁺ (Loss of hydroxyethyl group) |

| 98 | [M - C₂H₄O]⁺ (McLafferty rearrangement) |

| 55 | Various smaller fragments |

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govchemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak suggests the presence of hydrogen bonding. A sharp, intense peak around 1715-1700 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated cyclic ketone. The C-H stretching vibrations of the aliphatic parts of the molecule would appear in the region of 3000-2850 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2930, ~2860 | C-H stretch | Alkane |

| ~1710 (strong) | C=O stretch | Ketone |

| ~1450 | C-H bend | Alkane |

| ~1050 | C-O stretch | Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov The UV-Vis spectrum of this compound is expected to show a weak absorption band corresponding to the n → π* transition of the carbonyl group. This transition typically occurs in the region of 270-300 nm for saturated ketones. The absence of significant absorption at longer wavelengths indicates the lack of extended conjugation in the molecule. nist.govnist.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. hmdb.ca If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and the stereochemical relationship between the hydroxyethyl substituent and the cyclohexanone ring. This would confirm the connectivity and conformation of the molecule in the solid state, offering an unambiguous structural elucidation.

Integrated Spectroscopic Approaches for Robust Structure Elucidation

The definitive structural confirmation of a molecule such as this compound relies on a synergistic approach, integrating data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture. The primary techniques employed for the elucidation of this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A comprehensive search for detailed, peer-reviewed spectroscopic data and specific research findings for this compound (CAS No: 10198-27-3) did not yield specific experimental spectra or in-depth integrated analyses in the public domain. The information available is largely limited to its molecular formula (C8H14O2) and weight (142.20 g/mol ), with some commercial suppliers indicating the availability of data upon request.

While specific experimental data for this compound is not publicly available, the principles of an integrated spectroscopic approach for its structural elucidation can be described. This involves a correlative analysis of data from ¹H NMR, ¹³C NMR, IR, and MS.

¹H NMR Spectroscopy would be instrumental in identifying the number of distinct proton environments and their connectivity. Key expected signals would include:

A broad singlet corresponding to the hydroxyl (-OH) proton.

A triplet signal for the methylene group adjacent to the hydroxyl group (-CH₂-OH).

A multiplet for the methine proton on the cyclohexanone ring at the point of substitution.

A series of multiplets for the protons of the cyclohexanone ring.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing the number of unique carbon atoms and their chemical environment. For this compound, one would expect to observe:

A signal at a high chemical shift (typically > 200 ppm) for the carbonyl carbon (C=O) of the cyclohexanone ring.

A signal for the carbon attached to the hydroxyl group (-CH₂-OH).

Signals corresponding to the other carbons in the ethyl side chain and the cyclohexanone ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A sharp, strong absorption band around 1710 cm⁻¹ due to the C=O stretching vibration of the ketone.

C-H stretching and bending vibrations for the sp³ hybridized carbons in the cyclohexane ring and ethyl side chain.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (142.20 g/mol ). Analysis of the fragmentation pattern would help to confirm the presence of the hydroxyethyl side chain and the cyclohexanone ring.

By integrating the information from these techniques—the proton and carbon framework from NMR, the functional groups from IR, and the molecular weight and fragmentation from MS—a complete and robust structural elucidation of this compound can be achieved.

Data Tables

Due to the lack of publicly available experimental data, the following tables are presented as a generalized representation of the expected spectroscopic data for this compound based on established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 | t | 2H | -CH₂-OH |

| ~ 2.5 | m | 1H | -CH- on ring |

| ~ 2.0 - 1.2 | m | 10H | Ring -CH₂- and side chain -CH₂- |

| Variable | br s | 1H | -OH |

**Table 2: Predicted ¹³C NMR Data

Computational and Theoretical Chemistry Studies of 2 2 Hydroxyethyl Cyclohexan 1 One

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in 2-(2-hydroxyethyl)cyclohexan-1-one. Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to perform geometry optimization. mdpi.comresearchgate.netresearchgate.net This process mathematically finds the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For instance, in studies of related benzimidazolone derivatives, DFT calculations have been shown to accurately predict molecular geometries that are in close agreement with experimental data from X-ray crystallography. mdpi.commdpi.com The optimized structure of this compound would reveal the spatial relationship between the cyclohexanone (B45756) ring and the 2-hydroxyethyl side chain, including the planarity of the benzimidazole (B57391) ring and the orientation of its substituents in analogous complex structures. mdpi.com These calculations yield a meaningful representation of the molecule's geometry, which is the foundation for all other computational analyses. mdpi.com

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Substituted Benzimidazolone Derivative (Note: This table is illustrative of typical DFT results for a complex heterocyclic molecule and not specific to this compound)

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| C=O | 1.229 | 1.213 |

| C-N (ring) | 1.304 - 1.460 | 1.313 - 1.468 |

| C-C (ring) | 1.385 - 1.401 | 1.373 - 1.399 |

| C-O | 1.210 - 1.354 | 1.216 - 1.318 |

| O-H | 0.968 | 0.879 |

This interactive table is based on data for a different molecule to demonstrate the type of information obtained from DFT calculations. mdpi.com

Analysis of Frontier Molecular Orbitals (e.g., HOMO-LUMO Energy Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool used to predict the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and easily polarizable. mdpi.com

Computational studies on various organic molecules show that the HOMO-LUMO gap can be correlated with reaction outcomes. For example, in a series of substrates for the Pictet-Spengler reaction, a larger energy gap required harsher reaction conditions (higher temperature, stronger acid). wuxiapptec.com For this compound, calculating the HOMO-LUMO gap would allow for predictions of its reactivity in various chemical environments. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be derived from HOMO and LUMO energies to provide a more quantitative picture of the molecule's behavior. nih.govresearchgate.net

Table 2: Illustrative HOMO-LUMO Energy Gaps and Reactivity Parameters for Various Organic Compounds (Note: This table demonstrates the concept using data from different molecules, not this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |

| Alprenolol | -8.96 | 0.54 | 9.50 | 4.75 | 0.105 |

| Bisoprolol | -9.32 | 0.70 | 10.02 | 5.01 | 0.100 |

| Propranolol | -8.84 | 0.46 | 9.30 | 4.65 | 0.108 |

| 4-fluoro-4-hydroxybenzophenone | -6.745 | -2.028 | 4.717 | 2.358 | 0.212 |

This interactive table is compiled from data on beta-blockers nih.gov and a benzophenone (B1666685) derivative researchgate.net to illustrate the application of FMO theory.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes at the optimized geometry using methods like DFT (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. researchgate.netnih.gov These theoretical frequencies are often scaled by a factor (e.g., 0.99) to correct for anharmonicity and other systematic errors in the computational method. mdpi.com

The primary application of this analysis is the assignment of vibrational bands observed in experimental spectra (FTIR, FT-Raman). Each calculated vibrational mode can be visualized, showing the specific stretching, bending, or torsional motions of the atoms. The Potential Energy Distribution (PED) analysis provides a quantitative measure of how much each type of internal coordinate (like C=O stretch or C-H bend) contributes to a given vibrational mode. mdpi.comnih.gov

For this compound, this analysis would be crucial for interpreting its experimental spectra. Key vibrational modes would include the C=O stretching of the ketone, the O-H stretching of the alcohol, various C-H stretching and bending modes of the cyclohexane (B81311) ring and ethyl side chain, and the C-C skeletal vibrations. Studies on related molecules like 2-cyclohexen-1-one (B156087) have demonstrated excellent agreement between DFT-calculated frequencies and experimental data. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (Note: This table is based on data for (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide to illustrate the methodology)

| Assignment | Experimental FTIR | Experimental Raman | Calculated (Scaled) | PED (%) |

| N-H stretch | 3486 | 3481 | 3450 | 99 |

| C-H stretch | 3086 | 3030 | 3046 | 95 |

| C=O stretch (typical range) | ~1715 | ~1715 | (Not applicable) | - |

| H-C-H bend | 1044 | 1042 | 1048 | 89 |

This interactive table uses data from a different molecule to show the correlation between experimental and theoretical vibrational data. nih.gov The C=O stretch is a characteristic band for this compound.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is an indispensable tool for mapping out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating and characterizing the structures of all reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction pathway, and its geometry and energy (the activation energy) determine the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to find the transition state structures. For example, studies on the [2+2] cycloaddition reaction of cyclohexenone with vinyl acetate (B1210297) successfully identified the geometries of two transition states in a stepwise mechanism. researchgate.net Similarly, investigations into H-migration reactions in normal-alkyl cyclohexanes have computationally determined energy barriers. mdpi.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactant and product (or intermediate), confirming that the identified TS correctly links the intended species. The resulting energy profile provides a clear picture of the reaction's feasibility and kinetics. researchgate.net

Conformational Analysis and Interconversion Pathways of the Cyclohexanone Ring System

The cyclohexanone ring in this compound is not planar and can adopt several conformations, with the "chair" form being the most stable, analogous to cyclohexane. wikipedia.org However, other conformations like the "boat" and "twist-boat" exist as higher-energy intermediates in the process of ring-flipping. The presence of the bulky 2-(2-hydroxyethyl) substituent at the C2 position significantly influences the conformational equilibrium.

Computational methods are used to perform a systematic conformational search to identify all stable conformers and the transition states that connect them. This analysis reveals the relative energies of different conformers (e.g., where the substituent is in an axial vs. equatorial position) and the energy barriers for interconversion. For instance, studies on the 2-cyclohexyl-ethyl radical identified 22 distinct conformers for the reactant alone, highlighting the complexity that substituents introduce. researchgate.net The glucopyranose ring, which has a similar six-membered structure, is also known to assume various non-planar shapes analogous to the chair and boat conformations of cyclohexane. wikipedia.org Understanding the conformational landscape is vital as the reactivity and biological activity of a molecule can depend on its specific 3D shape.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Solvent Effects)

The functional groups in this compound—a carbonyl group (C=O) and a hydroxyl group (-OH)—are capable of forming significant intermolecular interactions, particularly hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. These interactions can occur between molecules of the compound itself (dimerization) or with solvent molecules.

Molecular modeling can be used to study these interactions in detail. DFT calculations can quantify the strength and geometry of hydrogen bonds in dimers or small clusters. To model the influence of a solvent, implicit solvent models like the Polarizable Continuum Model (PCM) or explicit models where individual solvent molecules are included in the calculation are used. nih.gov Studies on ketones in different solvents have shown that both solvent polarity and direct hydrogen bonding play a crucial role in altering spectroscopic properties, such as the vibrational frequency of the C=O stretching mode. nih.gov For this compound, modeling would clarify how solvents like water or methanol (B129727) interact with the molecule, affecting its conformational preferences and reactivity.

Applications of 2 2 Hydroxyethyl Cyclohexan 1 One in Advanced Organic Synthesis and Chemical Materials

Utility as a Versatile Synthetic Building Block in Multistep Syntheses

The presence of two distinct functional groups—a ketone and a hydroxyl group—renders 2-(2-hydroxyethyl)cyclohexan-1-one a highly useful bifunctional building block in organic synthesis. These groups can be reacted selectively, allowing for the stepwise construction of more elaborate molecules in multistep reaction sequences. youtube.com The cyclohexanone (B45756) ring provides a scaffold that can be modified through various reactions, while the hydroxyethyl (B10761427) side chain offers a point for extension or further functionalization.

The ketone moiety can undergo a wide array of classic carbonyl reactions, including:

Reductions: The carbonyl group can be reduced to a secondary alcohol, creating a 1,3-diol system with the existing hydroxyl group.

Oxidations: Although less common for the ketone itself, reactions targeting the adjacent alpha-carbon can be achieved.

Nucleophilic Additions: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. youtube.com

Condensation Reactions: Aldol (B89426) condensations and related reactions can be used to form new carbon-carbon bonds at the alpha-position.

Simultaneously, the primary alcohol of the hydroxyethyl group can be manipulated independently through:

Oxidations: The alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new functionalities.

Esterifications & Etherifications: The hydroxyl group readily reacts to form esters and ethers, allowing for the connection of other molecular fragments.

Nucleophilic Substitutions: After conversion to a better leaving group (e.g., a tosylate), the hydroxyl group can be replaced by various nucleophiles.

This dual reactivity is central to its role as a versatile synthon. For instance, in a synthetic strategy, the hydroxyl group could first be protected, allowing for extensive modifications to be performed on the ketone and the cyclohexane (B81311) ring. Subsequently, the protecting group can be removed, and the hydroxyl group can be used for further transformations. This strategic manipulation is a cornerstone of modern multistep synthesis. youtube.comnih.gov

Table 1: Potential Reactions of this compound as a Building Block

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Ketone | Reduction (e.g., with NaBH₄) | 2-(2-hydroxyethyl)cyclohexan-1-ol |

| Ketone | Grignard Reaction (e.g., with CH₃MgBr) | 1-methyl-2-(2-hydroxyethyl)cyclohexan-1-ol |

| Hydroxyl | Oxidation (e.g., with PCC) | 2-(2-oxoethyl)cyclohexan-1-one |

Precursor for the Construction of Complex Organic Frameworks and Architectures

The structure of this compound is an ideal starting point for building complex molecular architectures, particularly spirocyclic and fused-ring systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science. nih.govnih.gov

The ketone function of this compound is the key to forming spiro-systems. Through intramolecular reactions, the hydroxyethyl side chain can react with the ketone. For example, an acid-catalyzed intramolecular ketalization could lead to the formation of a spiro-fused oxolane ring. More elaborately, the side chain could be modified—for instance, by converting the hydroxyl group to an amine—to enable intramolecular condensation reactions that form nitrogen-containing spirocycles. The synthesis of complex spiro-compounds often relies on the reaction of cyclic ketones with various nucleophiles. researchgate.net For example, the reaction of pyrrole-2,3-diones with cyclic ketones can produce spiro compounds. researchgate.net

Furthermore, this building block can be used to construct metal-organic frameworks (MOFs). nih.govresearchgate.net After oxidation of the alcohol to a carboxylic acid, the resulting molecule, 2-(carboxymethyl)cyclohexan-1-one, possesses both a carboxylate group and a ketone. The carboxylate is a classic linker for MOF synthesis, capable of coordinating with metal ions to form extended porous networks. nih.gov The ketone group, while less commonly used as a primary linker, can remain as a functional handle within the MOF pores, allowing for post-synthetic modification or acting as a site for catalysis. The flexibility of the cyclohexane ring, derived from the starting material, can also influence the final topology and properties of the framework. nih.gov

Table 2: Examples of Complex Architectures Derivable from Cyclohexanone Precursors

| Precursor Type | Architectural Class | Key Reaction |

|---|---|---|

| Cyclic Ketone | Spirocycles | Intramolecular Condensation/Cyclization nih.govrsc.org |

| Functionalized Cyclohexane | Fused Heterocycles | Cycloaddition Reactions nih.gov |

Role in the Asymmetric Synthesis of Chiral Compounds and Chiral Auxiliaries

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. This compound is itself a chiral molecule, possessing a stereocenter at the C2 position of the cyclohexane ring. When synthesized, it typically forms as a racemic mixture (an equal mixture of both enantiomers), but these enantiomers can potentially be separated or synthesized selectively.

The optically pure enantiomers of this compound can serve as valuable chiral building blocks. By starting with a single enantiomer of this compound, chemists can transfer that chirality to new, more complex molecules, a process known as a chiral pool synthesis.

Alternatively, the molecule can be used to create chiral auxiliaries. A chiral auxiliary is a temporary functional group that is attached to a non-chiral substrate to guide a reaction to produce a single enantiomer of the product. Research has shown that related structures, such as 3-arylsulfonyloxazolidines derived from 2-hydroxymethylenecyclohexanone, can act as effective chiral templates. capes.gov.br In a similar vein, the hydroxyl group of this compound could be reacted with a chiral acid to form a diastereomeric mixture of esters, which could then be separated. Subsequent reactions at the ketone or alpha-position would be influenced by the nearby chiral center, leading to stereoselective transformations. After the desired chiral product is formed, the auxiliary portion derived from the original molecule can be cleaved off. This methodology is crucial for creating compounds with multiple stereocenters in a controlled manner. nih.govrsc.org

Integration into Novel Functional Organic Materials

The development of new organic materials with specific functions—such as conductivity, specific binding properties, or enhanced solubility—is a major goal of modern chemistry. The bifunctional nature of this compound makes it a promising candidate for incorporation into such materials.

One potential application is in the synthesis of specialty polymers. The hydroxyl group can act as a monomer initiation site for polymerization reactions like ring-opening polymerization or be converted into other polymerizable groups (e.g., an acrylate). The resulting polymer would feature a cyclohexanone ring pendant to the main chain at regular intervals. These ketone groups could then be used for post-polymerization modification, such as cross-linking the polymer chains to create a robust network or attaching specific molecules like drugs or dyes.

Moreover, the principles used in creating bioactive molecules can be extended to materials science. For example, the incorporation of oxygen atoms into spirocyclic systems derived from cyclic ketones has been shown to dramatically improve the water solubility of drug analogues. rsc.org Applying this concept, materials derived from this compound could be designed to have tailored solubility or polarity. Similarly, the synthesis of carboranyl-containing derivatives of related acids for potential use in Boron Neutron Capture Therapy (BNCT) highlights how specific functionalities can be built upon core structures to create highly specialized functional materials. mdpi.com

Application as a Core Structure or Ligand Component in Catalytic Systems

The design of efficient and selective catalysts is central to green chemistry and industrial chemical production. This compound and its derivatives have potential as ligands in homogeneous catalysis or as structural components in heterogeneous catalysts.

A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The target compound can function as a bidentate ligand, meaning it can bind to a metal center through two points: the oxygen of the ketone and the oxygen of the hydroxyl group. This would form a stable six-membered chelate ring with the metal ion. By introducing a chiral metal center or by using an enantiomerically pure form of the ligand, it is possible to create asymmetric catalysts for enantioselective reactions.

In heterogeneous catalysis, the molecule could be incorporated into a solid support like a metal-organic framework (MOF). As discussed, the molecule can be modified to become a linker in a MOF. researchgate.net The resulting framework would have metal nodes that can act as catalytic sites, with the organic linkers derived from this compound influencing the shape of the pores and the chemical environment around the active sites. The ketone group within the linker could also serve as a secondary site for substrate interaction or catalysis.

Future Research Directions in the Chemistry of 2 2 Hydroxyethyl Cyclohexan 1 One

Development of Innovative and Sustainable Synthetic Methodologies

The development of cost-effective and environmentally benign methods for the synthesis of 2-(2-hydroxyethyl)cyclohexan-1-one and its derivatives is a primary area for future research. While methods for producing related structures exist, a focus on green chemistry principles will be crucial for industrial scalability.

A recently developed practical route to a protected precursor, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, highlights the use of inexpensive starting materials and reagents. researchgate.netmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net This multi-step synthesis involves a NaOH-mediated aldol (B89426) condensation, ethylene (B1197577) glycol protection, saturation of a C=C bond and benzene (B151609) ring with an Al-Ni alloy, and subsequent oxidation. researchgate.netmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net Future research could build upon this by exploring one-pot processes, reducing the number of purification steps, and utilizing more sustainable catalysts.

Organocatalysis presents a promising avenue for the asymmetric synthesis of functionalized cyclohexenones, which could be precursors to chiral this compound. researchgate.net The use of organocatalysts in multi-step one-pot processes can lead to optically active products under mild conditions, potentially in aqueous solutions or even solvent-free environments. researchgate.net

Further research into tandem photocatalyzed annulation reactions could also provide novel and efficient pathways to substituted cyclohexanones. nih.gov These methods often operate under mild conditions and can offer unique selectivities.

| Synthetic Strategy | Key Features | Potential for Sustainability |

| Modified Multi-step Synthesis | Utilizes inexpensive starting materials and reagents. researchgate.netmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net | Reduction of waste through one-pot procedures and use of greener catalysts. |

| Asymmetric Organocatalysis | Enables enantioselective synthesis of precursors; can be performed in aqueous or solvent-free conditions. researchgate.net | Avoids the use of heavy metals and harsh reagents. |

| Tandem Photocatalyzed Annulation | Mild reaction conditions and novel bond formations. nih.gov | Utilizes light as a renewable energy source. |

| Biocatalysis | High selectivity and mild reaction conditions. | Use of enzymes can reduce byproducts and energy consumption. |

Discovery of Novel Chemical Transformations and Reaction Pathways

The dual functionality of this compound offers a rich landscape for the discovery of new chemical reactions and synthetic pathways. Future work should aim to exploit the interplay between the ketone and hydroxyl groups to construct complex molecular architectures.

The development of tandem reactions, where both the ketone and alcohol functionalities participate sequentially in a single synthetic operation, is a key area of interest. For instance, an initial reaction at the hydroxyl group could be followed by an intramolecular reaction involving the ketone, leading to the formation of novel heterocyclic systems.

Furthermore, exploring the reactivity of this compound in multicomponent reactions could lead to the rapid assembly of complex molecules from simple starting materials. The presence of both a nucleophilic hydroxyl group and an electrophilic ketone carbonyl provides multiple points of entry for diverse reactants.

Investigations into photochemical reactions of cyclohexanone (B45756) derivatives have revealed complex reaction pathways, including ring-opening and rearrangements. researchgate.net Applying these principles to this compound could unveil novel transformations and provide access to unique acyclic and heterocyclic structures.

| Reaction Type | Potential Products | Research Focus |

| Tandem Reactions | Novel heterocyclic compounds (e.g., lactones, spirocycles) | Design of sequential reactions exploiting both functional groups. |

| Multicomponent Reactions | Highly functionalized and complex molecular scaffolds | Exploration of new combinations of reactants with the bifunctional substrate. |

| Photochemical Transformations | Acyclic and heterocyclic compounds through ring-opening and rearrangement | Elucidation of reaction pathways under various photochemical conditions. researchgate.net |

| Domino Reactions | Polycyclic structures | Triggering a cascade of reactions from a single activation event. |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes and designing more efficient synthetic strategies. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this.

In situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. These experimental data can then be used to validate and refine computational models.

Density Functional Theory (DFT) calculations have proven to be a powerful tool for studying the mechanisms of reactions involving cyclohexanone derivatives. rsc.orgmdpi.com Future computational studies on this compound could focus on:

Mapping the potential energy surfaces of various reaction pathways to predict the most favorable routes.

Investigating the role of the hydroxyl group in influencing the reactivity and regioselectivity of the ketone.

Simulating spectroscopic data (e.g., NMR, IR spectra) of proposed intermediates to aid in their experimental identification.

A combined experimental and computational approach was successfully used to study the oxidation products of quercetin, demonstrating the power of this integrated strategy in understanding complex reaction mechanisms. A similar approach for this compound would be highly beneficial.

| Technique | Application in Mechanistic Studies |

| In situ Spectroscopy (ReactIR, Process NMR) | Real-time reaction monitoring, identification of intermediates, kinetic analysis. |

| Density Functional Theory (DFT) | Mapping potential energy surfaces, predicting reaction pathways, simulating spectroscopic data. rsc.orgmdpi.com |

| Cryogenic Spectroscopy | Trapping and characterization of highly reactive intermediates. |

| Advanced Mass Spectrometry | Identification of reaction products and intermediates. |

Expansion of Applications in the Design of Novel Organic Materials and Catalytic Systems

The unique structure of this compound makes it an attractive candidate for the development of new organic materials and catalytic systems.

In materials science, the bifunctionality of this compound allows for its incorporation into polymers in various ways. It can act as a monomer in polymerization reactions, with the hydroxyl group participating in the formation of polyesters or polyethers, while the ketone group remains available for post-polymerization functionalization. This "click" chemistry approach enables the synthesis of functional polymers with tailored properties for applications in areas such as drug delivery and bioimaging.

The rigid cyclohexyl scaffold can also be used to create well-defined three-dimensional structures. For example, it could serve as a core unit for the synthesis of dendrimers or as a building block for metal-organic frameworks (MOFs).

In the realm of catalysis, the hydroxyl and ketone groups can act as a bidentate ligand for metal catalysts. The formation of stable chelate complexes could lead to novel catalysts with enhanced activity and selectivity for a variety of organic transformations. For instance, palladium complexes with ligands containing hydroxyl and other donor atoms have been investigated as models for catalysts with enhanced DNA interaction. researchgate.net

Furthermore, this compound and its derivatives could be explored as organocatalysts. The combination of a hydrogen-bond donating hydroxyl group and a Lewis basic ketone could enable the activation of substrates in a synergistic manner, similar to how prolinamide derivatives have been used in stereoselective annulation reactions. nih.gov

| Application Area | Role of this compound | Potential Impact |

| Functional Polymers | Monomer for polymerization; platform for post-polymerization modification. | Development of smart materials for drug delivery, sensors, and coatings. |

| Dendrimers and MOFs | Core or building block for creating complex 3D architectures. | New materials for catalysis, gas storage, and separation. |

| Homogeneous Catalysis | Bidentate ligand for transition metal catalysts. researchgate.net | Creation of highly active and selective catalysts for fine chemical synthesis. |

| Organocatalysis | Bifunctional catalyst with hydrogen-bond donating and Lewis basic sites. nih.gov | Development of metal-free, environmentally friendly catalytic systems. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-hydroxyethyl)cyclohexan-1-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition to cyclohexanone derivatives. For example, hydroxypentyl-substituted cyclohexanones are synthesized using Grignard reagents or organometallic additions to carbonyl groups, followed by oxidation or reduction steps. Characterization typically involves 1H/13C NMR to confirm regiochemistry and HRMS for molecular weight validation. Reaction progress is monitored via TLC (Rf ~0.33–0.35 in petroleum ether/ethyl acetate systems) .

Q. How do hydroxyl group substitutions influence the physical properties of cyclohexanone derivatives?

- Methodological Answer : The hydroxyethyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to non-substituted analogs. Physical properties like melting point and logP can be experimentally determined using DSC and HPLC , respectively. Comparative studies with analogs (e.g., 2-(hydroxyamino)cyclohexan-1-one oxime acetate) show that functional groups alter crystallization behavior and stability .

Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., hydroxyethyl CH2 at δ 3.5–4.0 ppm; cyclohexanone carbonyl at δ 207–210 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1715 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups.

- Mass Spectrometry : HRMS provides exact mass for molecular formula validation (e.g., C9H14O2: 154.0994 g/mol) .

Advanced Research Questions

Q. How do reaction kinetics and thermodynamics vary for this compound in nucleophilic vs. electrophilic reactions?

- Methodological Answer : Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques reveal that the hydroxyethyl group enhances nucleophilicity in SN2 reactions (e.g., with alkyl halides). Conversely, the carbonyl group acts as an electrophile in condensation reactions (e.g., with hydrazines). Activation energies (Ea) are calculated via Arrhenius plots , with thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring equations .

Q. What contradictions exist in reported biological activities of hydroxyethyl-substituted cyclohexanones, and how can they be resolved?

- Methodological Answer : For example, anti-inflammatory activity varies with substituent position: 4-(2-chlorophenyl) analogs show moderate inhibition of COX-2, while Mannich base derivatives (e.g., 2-(3-methoxyphenyl) derivatives) exhibit enhanced activity. Discrepancies arise from assay conditions (e.g., in vitro vs. cell-based models). Resolution requires dose-response studies (IC50 determination) and molecular docking to compare binding affinities with COX-2 .

Q. How can computational chemistry optimize the design of this compound derivatives for specific applications?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes.

- MD Simulations : Assess stability in biological membranes for drug delivery applications.

- QSAR Models : Correlate substituent effects (e.g., logD, polar surface area) with bioactivity using datasets from analogs like 2-(hydroxybenzylidene)cyclohexan-1-one .

Q. What are the challenges in scaling up enantioselective syntheses of this compound, and how are they addressed?

- Methodological Answer : Chiral resolution via HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or asymmetric catalysis (e.g., Jacobsen epoxidation) often suffers from low yields (<50%). Solutions include kinetic resolution using engineered enzymes (e.g., ketoreductases) or dynamic kinetic resolution with transition-metal catalysts (e.g., Ru-BINAP complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.